molecular formula C25H29ClN4O3S B2980754 N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide CAS No. 689768-98-7

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

Cat. No.: B2980754
CAS No.: 689768-98-7
M. Wt: 501.04
InChI Key: RKRDUTSETXJLSS-UHFFFAOYSA-N
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Description

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide (CAS: 689768-98-7, C₂₅H₂₉ClN₄O₃S, MW: 501.04 g/mol) is a quinazoline derivative characterized by a 3-chlorophenylmethyl group, a hexanamide linker, and a sulfanylidene-substituted quinazolinone core with a morpholino moiety at position 6 . The morpholino group enhances solubility and may modulate target binding, while the chlorophenyl substituent contributes to hydrophobic interactions in biological systems.

Properties

CAS No.

689768-98-7

Molecular Formula

C25H29ClN4O3S

Molecular Weight

501.04

IUPAC Name

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide

InChI

InChI=1S/C25H29ClN4O3S/c26-19-6-4-5-18(15-19)17-27-23(31)7-2-1-3-10-30-24(32)21-16-20(29-11-13-33-14-12-29)8-9-22(21)28-25(30)34/h4-6,8-9,15-16H,1-3,7,10-14,17H2,(H,27,31)(H,28,34)

InChI Key

RKRDUTSETXJLSS-UHFFFAOYSA-N

SMILES

C1COCCN1C2=CC3=C(C=C2)NC(=S)N(C3=O)CCCCCC(=O)NCC4=CC(=CC=C4)Cl

solubility

not available

Origin of Product

United States

Biological Activity

N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, a quinazolinone-based hybrid compound, has garnered attention for its diverse biological activities. This compound is characterized by a complex structure that includes a morpholine moiety and a chlorophenyl group, contributing to its potential therapeutic applications.

The chemical formula of the compound is C27H25ClN4O3SC_{27}H_{25}ClN_{4}O_{3}S with a molecular weight of 521.0 g/mol. Its structural features suggest potential interactions with various biological targets, which can be explored through structure–activity relationship (SAR) studies.

PropertyValue
Molecular FormulaC27H25ClN4O3S
Molecular Weight521.0 g/mol
IUPAC NameThis compound
CAS Number689770-36-3

Biological Activities

Research indicates that quinazolinone derivatives exhibit a wide range of biological activities, including:

  • Anticancer Activity : Quinazolinone-based compounds have shown promising results in inhibiting cancer cell proliferation. In vitro studies have demonstrated that these compounds can effectively target various cancer cell lines, including breast cancer (MDA-MB-231) and prostate cancer cells, with IC50 values ranging from 0.36 to 40.90 μM .
  • Antibacterial Properties : The compound exhibits significant antibacterial activity against both Gram-positive and Gram-negative bacteria. SAR analysis indicates that halogenated substituents enhance antibacterial efficacy, with specific derivatives showing improved activity against strains such as methicillin-resistant Staphylococcus aureus (MRSA) .
  • Enzyme Inhibition : The compound has been studied for its ability to inhibit key enzymes involved in disease processes, including COX enzymes and urease. Such inhibition can be beneficial in treating inflammatory diseases and infections .
  • Neuroprotective Effects : Some studies suggest that quinazolinone derivatives may possess neuroprotective properties, potentially aiding in the treatment of neurodegenerative diseases like Alzheimer's disease .

Case Studies and Research Findings

Several studies have highlighted the biological activity of quinazolinone hybrids:

Study 1: Anticancer Efficacy

A study synthesized various quinazolinone derivatives and assessed their anticancer activities against the MDA-MB-231 cell line. The results indicated that specific structural modifications significantly enhanced cytotoxicity, suggesting a strong correlation between structure and biological activity .

Study 2: Antibacterial Mechanism

Another investigation focused on the antibacterial mechanism of quinazolinones against MRSA. The study revealed that certain compounds could synergize with existing antibiotics, enhancing their efficacy against resistant strains .

Study 3: Enzyme Inhibition Profile

A comprehensive analysis of enzyme inhibition showed that the compound effectively inhibited COX enzymes, with implications for its use as an anti-inflammatory agent. The IC50 values for COX inhibition were significantly lower than those of standard NSAIDs, indicating potent activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogs in the Quinazoline Family

Substituent Variations on the Benzyl Group
  • N-[(1,3-Benzodioxol-5-yl)methyl]-6-[6-(4-morpholinyl)-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl]hexanamide (CAS: BioDeep_00001041017, C₂₆H₃₀N₄O₅S, MW: 510.19 g/mol):
    Replaces the 3-chlorophenyl group with a benzodioxol-5-ylmethyl moiety. The oxygen-rich benzodioxole group improves polarity but may reduce membrane permeability compared to the chlorophenyl analog .
  • N-[(4-Methylphenyl)methyl]-6-[6-(morpholin-4-yl)-4-oxo-2-sulfanylidene-1,2,3,4-tetrahydroquinazolin-3-yl]hexanamide (CAS: 689769-65-1, C₂₆H₃₂N₄O₃S, MW: 480.6 g/mol): Features a 4-methylphenyl group, reducing steric hindrance and increasing lipophilicity.
Modifications in the Heterocyclic Core
  • N-(3-Chloro-4-fluorophenyl)-7-methoxy-6-[3-(4-morpholinyl)propoxy]-4-quinazolinamine (CAS: 184475-35-2, C₂₂H₂₄ClFN₄O₃, MW: 446.9 g/mol): Substitutes the sulfanylidene group with a methoxy-propoxy chain.
  • N-{3-[4-(3-Chlorophenyl)piperazin-1-yl]propyl}-6-{8-oxo-6-sulfanylidene-2H,5H,6H,7H,8H-[1,3]dioxolo[4,5-g]quinazolin-7-yl}hexanamide (CAS: 688053-57-8, C₂₈H₃₄ClN₅O₄S, MW: 572.1 g/mol): Incorporates a piperazine ring and a dioxoloquinazoline core. The piperazine group may improve solubility, while the dioxolo moiety introduces conformational rigidity .

Q & A

Q. What are the established synthetic routes for N-[(3-chlorophenyl)methyl]-6-(6-morpholin-4-yl-4-oxo-2-sulfanylidene-1H-quinazolin-3-yl)hexanamide, and how are intermediates purified?

The compound is typically synthesized via multi-step reactions involving:

  • Coupling reactions : Esterification of carboxylic acid intermediates with chlorophenylmethylamine derivatives (e.g., using EDCI/HOBt activation) .
  • Cyclization : Formation of the quinazolinone core via thermal or acid-catalyzed cyclization of thiourea intermediates .
  • Purification : Recrystallization from methanol or ethanol to isolate diastereomers, followed by HPLC (≥98% purity) to remove trace impurities .
  • Yield optimization : Adjusting stoichiometry of morpholine derivatives and reaction temperature (e.g., 60–80°C) improves yields to 2–5% in multi-step syntheses .

Q. Which spectroscopic and chromatographic methods are critical for characterizing this compound?

Key techniques include:

  • NMR spectroscopy : 1H^1H and 13C^13C NMR to confirm the thiourea moiety (δ ~12 ppm for -SH) and morpholine protons (δ ~3.5–4.0 ppm) .
  • HPLC-MS : To verify molecular weight (e.g., [M+H]+ at m/z ~600–650) and monitor purity .
  • X-ray crystallography : Resolves structural ambiguities in the quinazolinone core and sulfanylidene configuration .

Q. How is the compound’s in vitro antibacterial activity evaluated?

  • Assay design : Minimum inhibitory concentration (MIC) tests against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains using broth microdilution .
  • Controls : Comparative analysis with structurally related compounds (e.g., 2-(chloromethyl)quinazoline derivatives) to assess structure-activity relationships (SAR) .

Advanced Research Questions

Q. How can synthetic pathways be optimized to improve yield and scalability?

  • Computational reaction design : Use quantum chemical calculations (e.g., DFT) to model reaction pathways and identify energy barriers in cyclization steps .
  • Process control : Implement flow chemistry for exothermic steps (e.g., thiourea formation) to enhance reproducibility .
  • Alternative solvents : Replace methanol with acetonitrile or DMF to improve solubility of intermediates .

Q. How should contradictory biological activity data (e.g., varying MIC values) be resolved?

  • Batch analysis : Compare impurity profiles (e.g., residual morpholine or chlorophenylmethylamine) using LC-MS .
  • Structural analogs : Test derivatives with modified morpholine or sulfanylidene groups to isolate pharmacophoric motifs .
  • Assay standardization : Validate protocols across labs using shared reference strains and growth media .

Q. What methodologies are used for advanced pharmacological profiling (e.g., ADME/Tox)?

  • In vitro metabolic stability : Incubate with liver microsomes (human/rat) and quantify parent compound via LC-MS/MS .
  • CYP inhibition assays : Screen against CYP3A4/2D6 isoforms to predict drug-drug interactions .
  • Toxicity prediction : Combine experimental data (e.g., Ames test) with QSAR models to prioritize low-risk analogs .

Q. How can SAR studies guide the design of more potent derivatives?

  • Molecular docking : Map interactions between the sulfanylidene group and bacterial target proteins (e.g., dihydrofolate reductase) .
  • Bioisosteric replacement : Substitute morpholine with piperazine or thiomorpholine to modulate lipophilicity .
  • Fragment-based design : Use X-ray co-crystallography to identify binding hotspots for functional group additions .

Q. What experimental strategies address stability challenges (e.g., degradation under acidic conditions)?

  • Forced degradation studies : Expose the compound to pH 1–13 buffers and analyze degradation products via LC-MS .
  • Protective formulations : Encapsulate in cyclodextrins or lipid nanoparticles to shield the sulfanylidene group .
  • Temperature-controlled storage : Store at -20°C in amber vials to prevent photolytic cleavage .

Q. How can computational modeling predict reactivity in novel reaction environments?

  • Reaction path searches : Use software like GRRM to explore intermediates in morpholine coupling steps .
  • Molecular dynamics (MD) simulations : Model solvent effects on thiourea cyclization kinetics .
  • Machine learning : Train models on historical reaction data to recommend optimal catalysts (e.g., Pd/C vs. PtO₂) .

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